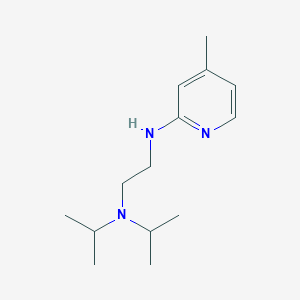![molecular formula C12H14O2 B13870004 [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol](/img/structure/B13870004.png)
[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol: is an organic compound that features a phenyl group substituted with a methanol group and a dihydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol typically involves the reaction of a phenylmethanol derivative with a dihydropyran compound. One common method is the reaction of benzyl alcohol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the final compound in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol or toluene derivatives.
Substitution: Nitrobenzene, bromobenzene, or benzenesulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in studies to understand the interactions of phenylmethanol derivatives with biological systems, including enzyme inhibition and receptor binding studies.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins with enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl and dihydropyran rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzyl Alcohol: Similar in structure but lacks the dihydropyran ring.
3,4-Dihydro-2H-pyran: Contains the dihydropyran ring but lacks the phenylmethanol group.
Phenylmethanol: Contains the phenylmethanol group but lacks the dihydropyran ring.
Uniqueness: [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol is unique due to the presence of both the phenylmethanol group and the dihydropyran ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol |
InChI |
InChI=1S/C12H14O2/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-14-12/h1-2,5-7,13H,3-4,8-9H2 |
InChI-Schlüssel |
SFLHWNINKCJSIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(OC1)C2=CC=CC=C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869935.png)
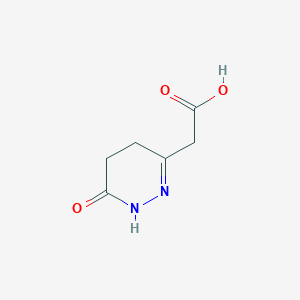

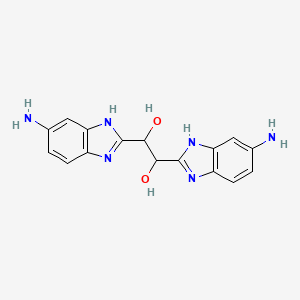
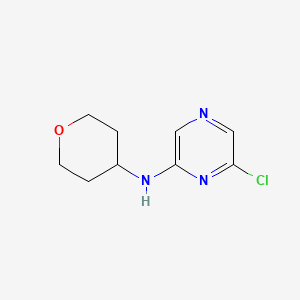

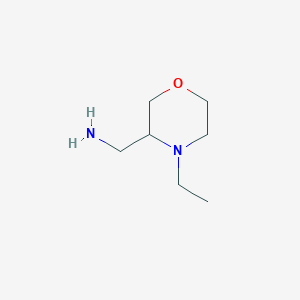
![4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl]Morpholine](/img/structure/B13869960.png)
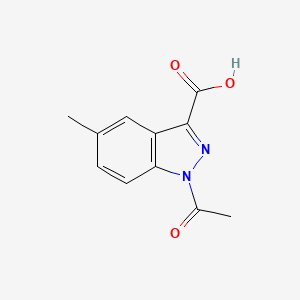
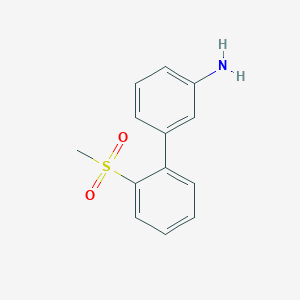
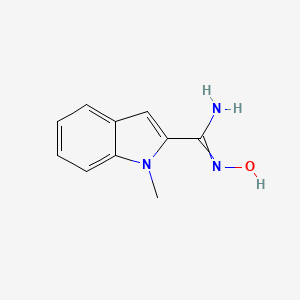
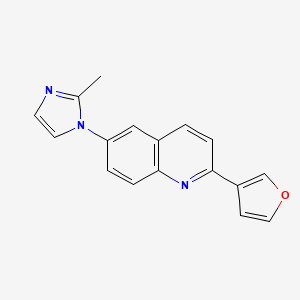
![Tert-butyl 1,4-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13869977.png)
